Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. It consists of several functional groups, including a thiazole ring, a pyrrole ring, a benzoyl group, and an ethyl ester.
- The thiazole and pyrrole rings contribute to its heterocyclic structure, which often imparts interesting biological properties.
- The presence of a fluorine atom and a methyl group on the benzoyl moiety adds further complexity.
- Overall, this compound is a hybrid of various chemical features, making it intriguing for scientific investigation.
Preparation Methods
- The synthetic routes to prepare this compound can be quite involved due to its intricate structure.
- One possible approach involves coupling reactions, such as Suzuki–Miyaura cross-coupling. In this context, boron reagents play a crucial role .
- For example, the synthesis of ethyl 3-fluoro-4-methylbenzoate (a precursor) can be achieved by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride in ethanol .
- Further elaboration of the entire synthetic pathway would require detailed steps and conditions.
Chemical Reactions Analysis
- This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- The major products formed would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- Research on this compound could span multiple fields:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its complex structure and potential biological activity.
Biochemistry: Studying its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Exploring its use in materials with specific properties.
Organic Synthesis: Developing new methodologies based on its reactivity.
Pharmacology: Assessing its effects on cellular pathways.
- Specific applications would require further investigation and experimentation.
Mechanism of Action
- Understanding how this compound exerts its effects would involve identifying its molecular targets.
- Potential pathways could include enzyme inhibition, receptor modulation, or interference with cellular signaling.
- Detailed studies would be needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- Identifying similar compounds would involve searching literature databases and chemical databases.
- Unfortunately, I don’t have access to external databases, but you can explore related molecules based on the heterocyclic motifs and functional groups present in this compound.
Properties
CAS No. |
618072-71-2 |
---|---|
Molecular Formula |
C24H20FN3O5S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H20FN3O5S/c1-4-33-23(32)21-13(3)27-24(34-21)28-18(15-6-5-9-26-11-15)17(20(30)22(28)31)19(29)14-8-7-12(2)16(25)10-14/h5-11,18,29H,4H2,1-3H3/b19-17+ |
InChI Key |
KECDQGHQDRKJEE-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CN=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CN=CC=C4)C |
Origin of Product |
United States |
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